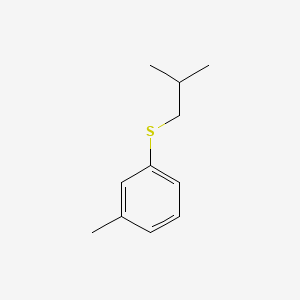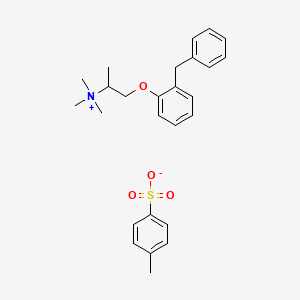
3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:
Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.
Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Common Reagents and Conditions
Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.
Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Major Products
Azo Dyes: Formed by coupling with phenols or aromatic amines.
Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.
4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.
Uniqueness
3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.
Propriétés
Numéro CAS |
49744-39-0 |
|---|---|
Formule moléculaire |
C12H6Cl4N4 |
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride |
InChI |
InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2 |
Clé InChI |
PMBWKJDBKHIXQH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)


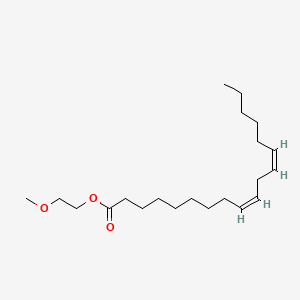
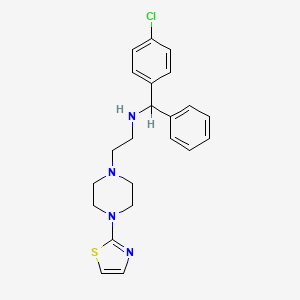


![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
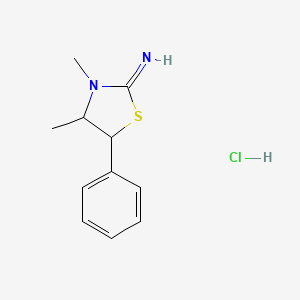
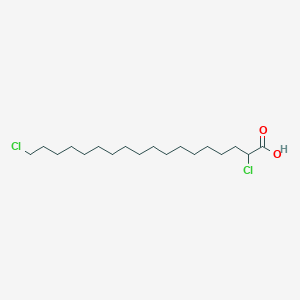
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
